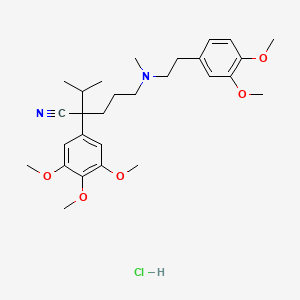

Gallopamil Hydrochloride

Description

Properties

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRIUNHEQSXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047858 | |

| Record name | Gallopamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16662-46-7 | |

| Record name | Gallopamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLOPAMIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallopamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Gallopamil Hydrochloride on L-type Calcium Channels

Preamble: Beyond Blockade - A Mechanistic Exploration of Gallopamil

For the researcher, scientist, or drug development professional, understanding a compound's mechanism of action is paramount. It is the bedrock upon which efficacy, safety, and future innovation are built. Gallopamil, a phenylalkylamine derivative and a potent L-type calcium channel antagonist, offers a compelling case study in state-dependent pharmacology.[1][2] This guide eschews a superficial overview, instead delving into the nuanced molecular interactions, kinetic properties, and experimental methodologies that define Gallopamil's engagement with its target, the Cav1.2 channel. Our objective is to provide not just the "what," but the critical "how" and "why" that drive its therapeutic effects and inform its scientific investigation.

The Molecular Target: Architecture of the L-type Calcium Channel (Cav1.2)

The primary target of Gallopamil is the high-voltage activated L-type calcium channel, specifically the Cav1.2 isoform, which is crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[3][4] The channel is a heteromultimeric protein complex, but its core functionality and drug-binding sites reside within the pore-forming α1 subunit.[4] This subunit is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The S5 and S6 helices from each of the four domains line the central ion-conducting pore.

The binding site for phenylalkylamines, including Gallopamil, is located deep within this pore, accessible only from the intracellular side.[3] This pocket is formed by the interface of domains III and IV, with critical contributions from the S6 helices of these domains (IIIS6 and IVS6) and the S5 helix of domain III (IIIS5).[5] The strategic location of this binding site is fundamental to Gallopamil's mechanism of action, as access is gated by the channel's own conformational state.

Caption: L-type channel structure with Gallopamil's binding pocket.

The Core Mechanism: State-Dependent Inhibition

The defining characteristic of Gallopamil's action is its state-dependence: its affinity for the Cav1.2 channel is not constant but varies dramatically with the channel's conformational state.[3] L-type channels cycle through three primary states:

-

Resting (Closed): At negative membrane potentials, the channel is closed, and the activation gate obstructs the pore.

-

Open: Upon membrane depolarization, the channel opens, allowing Ca²⁺ influx.

-

Inactivated: Following opening, the channel enters a non-conductive, inactivated state, even if the membrane remains depolarized.

Gallopamil exhibits its highest affinity for the open and inactivated states .[3][6] This is a direct consequence of its binding site location. In the resting state, the intracellular activation gate is closed, physically hindering Gallopamil's access to its receptor deep within the pore. Channel opening exposes the binding site, allowing the drug to enter and bind. Once bound, Gallopamil stabilizes the channel in the inactivated conformation, prolonging the refractory period and preventing it from returning to the resting state to be opened by the next stimulus.[7]

This mechanism gives rise to two critical pharmacological properties:

-

Use-Dependence (Frequency-Dependence): In tissues that fire action potentials frequently, such as the myocardium during tachycardia, channels cycle through the open and inactivated states more often. This provides more opportunities for Gallopamil to bind, leading to a cumulative block. At slower heart rates, there is more time between depolarizations for the drug to dissociate, resulting in less inhibition.[7][8]

-

Voltage-Dependence: Holding the membrane at more depolarized potentials increases the proportion of channels in the inactivated state, thereby increasing the apparent affinity and blocking potency of Gallopamil.[9]

Caption: Experimental workflow for a patch-clamp protocol.

High-Throughput Screening: Fluorescence-Based Calcium Flux Assay

For screening compound libraries or performing dose-response analysis, patch clamp is too low-throughput. Homogeneous, no-wash calcium flux assays using indicators like Fluo-4 AM are the industry standard.

Objective: To determine the IC₅₀ of Gallopamil on Cav1.2 channels in a high-throughput format.

Causality Behind Experimental Choices:

-

Fluo-4 AM Dye: This is a membrane-permeable dye that is cleaved by intracellular esterases to become the fluorescent Ca²⁺ indicator Fluo-4. Upon binding Ca²⁺, its fluorescence intensity increases dramatically, providing a direct readout of intracellular Ca²⁺ concentration. [10]* Depolarization Method: Instead of electrical stimulation, a chemical stimulus is used. Adding a high concentration of potassium chloride (KCl) to the external buffer depolarizes the cell membrane, opening voltage-gated channels like Cav1.2.

-

Assay Format: A 96- or 384-well plate format allows for simultaneous testing of multiple concentrations and replicates, enabling efficient generation of dose-response curves. [11] Step-by-Step Protocol:

-

Cell Plating: Seed HEK293 cells stably expressing Cav1.2 in a black-walled, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well. Incubate overnight. [11]2. Dye Loading:

-

Prepare a Fluo-4 AM dye-loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.

-

Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification. [10]3. Compound Preparation: Prepare a serial dilution of Gallopamil Hydrochloride in the assay buffer at 2x the final desired concentration in a separate "compound plate".

-

-

Assay Execution:

-

Place both the cell plate and the compound plate into a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR™ or FlexStation®).

-

The instrument first transfers the compound solutions from the compound plate to the cell plate. The cells are incubated with the compound for a pre-determined time (e.g., 10-15 minutes).

-

A baseline fluorescence reading is taken (Excitation: ~490 nm, Emission: ~525 nm). [11] * The instrument then adds a depolarizing stimulus (e.g., a high-KCl buffer) to all wells to activate the channels.

-

Fluorescence is monitored kinetically for 1-2 minutes to capture the peak calcium influx.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Data is normalized to controls (0% inhibition for vehicle-only wells, 100% inhibition for wells with a saturating dose of a known blocker).

-

Plot the normalized response against the logarithm of Gallopamil concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Quantitative Data & Comparative Analysis

The potency of Gallopamil can be quantified by its half-maximal inhibitory concentration (IC₅₀). This value is highly dependent on the experimental conditions due to the drug's state-dependent nature.

| Compound | Channel/Tissue | Assay Type | IC₅₀ (nM) | Conditions | Reference |

| Gallopamil | Cav1.2 (HEK293 cells) | Electrophysiology | 17 | Two-electrode voltage clamp | [1] |

| Verapamil | Human Atrial Trabeculae | Organ Bath (Function) | ~123 | Isoprenaline-stimulated | [12] |

| Verapamil | Human Vasa Vasorum | Myograph (Function) | ~550 | K⁺-contracted | [12] |

| Nifedipine | Human Atrial Trabeculae | Organ Bath (Function) | ~112 | Isoprenaline-stimulated | [12] |

| Nifedipine | Human Vasa Vasorum | Myograph (Function) | ~17 | K⁺-contracted | [12] |

Note: IC₅₀ values are converted from pIC₅₀ where applicable. Functional assays in native tissues reflect a combination of factors including channel subtype expression and baseline membrane potential.

The data clearly illustrates the different profiles of phenylalkylamines (Verapamil) and dihydropyridines (Nifedipine). Nifedipine is significantly more potent in vascular smooth muscle than in cardiac tissue, consistent with its clinical use as a vasodilator. [12]Conversely, Verapamil shows higher potency in cardiac tissue, reflecting the use-dependent nature of its block in the more rapidly firing cardiac cells. [12]Gallopamil's nanomolar potency in a heterologous expression system underscores its powerful intrinsic activity at the channel level. [1] Kinetic analysis of Verapamil, a close structural analog, reveals that the time constant for recovery from block is extremely slow (τ ≈ 5-6 seconds) and independent of drug concentration. [7]This indicates that the rate-limiting step for recovery is the slow dissociation (unbinding) of the drug from its receptor site within the channel pore, further cementing the model of a high-affinity, stabilized drug-channel complex. [7]

Conclusion

The mechanism of action of this compound is a sophisticated example of state-dependent drug-ion channel interaction. It is not a simple occlusion of the pore, but a dynamic process governed by the channel's own gating. Gallopamil preferentially binds to an intracellular site on the Cav1.2 channel that is most accessible during the open state and stabilizes the subsequent inactivated state. This leads to a potent, use- and voltage-dependent inhibition that is most pronounced in frequently depolarizing tissues like the heart. A thorough understanding of this mechanism, validated through precise electrophysiological and functional assays, is essential for its rational clinical application and for the development of next-generation cardiovascular therapeutics.

References

-

Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9–14. [Link]

-

Berjukow, S., et al. (2000). On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research, 86(9), 947-953. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. The Journal of biological chemistry, 284(41), 28018–28028. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. Journal of Biological Chemistry, 284(41), 28018-28028. [Link]

-

Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Protocols.io. [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. ResearchGate. [Link]

-

RCSB PDB. (2024). 8HMA: Cryo-EM structure of human high-voltage activated L-type calcium channel CaV1.2 in complex with tetrandrine (TET). RCSB Protein Data Bank. [Link]

-

Nyborg, N. C., & Mulvany, M. J. (1998). Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. Journal of human hypertension, 12(1), 47–51. [Link]

-

Kim, H. S., et al. (2005). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Korean Journal of Physiology & Pharmacology, 9(4), 169-177. [Link]

-

Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

-

Hockerman, G. H., et al. (1997). Molecular Determinants of Drug Binding and Action on L-type Calcium Channels. Annual Review of Pharmacology and Toxicology, 37, 361-396. [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

-

Kuryshev, Y. A., et al. (2014). Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays. ASSAY and Drug Development Technologies, 12(1), 33-45. [Link]

-

DrugCentral. (n.d.). gallopamil. DrugCentral. [Link]

-

Dilmac, N., Hilliard, N., & Hockerman, G. H. (2004). Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2. Molecular pharmacology, 66(4), 986–996. [Link]

-

Nawrath, H., & Wegener, J. W. (1995). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. Journal of molecular and cellular cardiology, 27(9), 1963–1973. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. gallopamil [drugcentral.org]

- 3. benchchem.com [benchchem.com]

- 4. Autoinhibitory control of the CaV1.2 channel by its proteolytically processed distal C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Model for Phenylalkylamine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular determinants of frequency dependence and Ca2+ potentiation of verapamil block in the pore region of Cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. content.abcam.com [content.abcam.com]

- 12. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Gallopamil and Verapamil: A Technical Guide for Researchers

Introduction

In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for the management of a spectrum of disorders, including hypertension, angina pectoris, and cardiac arrhythmias. Within the non-dihydropyridine class of CCBs, Verapamil has long been a benchmark agent. Its close analog, Gallopamil, while sharing a common mechanistic framework, exhibits a distinct pharmacological profile that warrants a detailed comparative evaluation. This technical guide provides an in-depth analysis of the core differences between Gallopamil and Verapamil, designed for researchers, scientists, and drug development professionals. We will dissect their chemical structures, explore their nuanced mechanisms of action, compare their pharmacodynamic and pharmacokinetic properties, and discuss their differential clinical implications.

I. Molecular and Chemical Distinctions

At a fundamental level, the divergence in the pharmacological profiles of Gallopamil and Verapamil originates from a subtle yet significant difference in their chemical structures. Both are phenylalkylamine derivatives, but Gallopamil is a methoxy derivative of Verapamil[1][2]. Specifically, Gallopamil possesses an additional methoxy group on the benzene ring, which contributes to its distinct properties[3].

Diagram: Chemical Structures of Verapamil and Gallopamil

Caption: Chemical structures of Verapamil and Gallopamil.

This seemingly minor structural modification has profound implications for the lipophilicity, receptor binding affinity, and metabolic stability of Gallopamil relative to Verapamil, which in turn dictates their distinct pharmacodynamic and pharmacokinetic profiles.

II. Mechanism of Action: A Shared Pathway with Divergent Potencies

Both Gallopamil and Verapamil exert their therapeutic effects primarily by blocking L-type voltage-gated calcium channels. This inhibition of calcium ion influx into cardiac muscle, cardiac conduction tissue, and vascular smooth muscle cells forms the basis of their anti-arrhythmic, anti-anginal, and anti-hypertensive properties.

The binding of these phenylalkylamine derivatives to the α1 subunit of the L-type calcium channel is use-dependent, meaning their blocking effect is more pronounced at higher frequencies of channel opening. This characteristic is particularly relevant in the management of tachyarrhythmias.

Diagram: Mechanism of Action of Phenylalkylamine Calcium Channel Blockers

Caption: Simplified signaling pathway of Gallopamil and Verapamil.

While the fundamental mechanism is shared, a critical distinction lies in their relative potencies. In isolated guinea-pig myocardial preparations, Gallopamil has demonstrated significantly higher negative chronotropic and inotropic potencies compared to Verapamil. Specifically, Gallopamil was found to be 7.2 times more potent in its negative chronotropic effects and 4.3 times more potent in its negative inotropic effects than Verapamil[4]. Interestingly, the same study revealed that the potency for inhibiting the L-type Ca2+ current was actually greater for Verapamil, suggesting that Gallopamil's enhanced cardiac effects may be mediated by additional mechanisms beyond L-type calcium channel blockade[4].

III. Pharmacodynamic and Pharmacokinetic Profiles: A Comparative Overview

The structural and mechanistic differences between Gallopamil and Verapamil translate into distinct pharmacodynamic and pharmacokinetic profiles.

| Parameter | Gallopamil | Verapamil |

| Potency | Higher negative chronotropic and inotropic potency[4] | Lower relative potency[4] |

| Half-life | Approximately 5 hours | 3 to 7 hours |

| Metabolism | Hepatic | Extensive first-pass hepatic metabolism |

| Bioavailability | Information not readily available in comparative studies | Low and variable (20-35%) |

| Protein Binding | High | High (approx. 90%) |

| Primary Metabolite | Norgallopamil | Norverapamil |

IV. Clinical Efficacy and Therapeutic Applications

Both Gallopamil and Verapamil are utilized in the management of similar cardiovascular conditions. However, their differing potencies and side effect profiles may influence clinical decision-making.

Angina Pectoris: Both drugs are effective in the treatment of stable angina pectoris[1]. Studies have shown that Gallopamil is at least as effective as other calcium antagonists like nifedipine and diltiazem in this indication[1]. A study comparing Gallopamil to nifedipine in patients with stable angina demonstrated a more pronounced anti-anginal effect with a single oral dose of 50 mg of Gallopamil.

Arrhythmias: As non-dihydropyridine CCBs, both Gallopamil and Verapamil are effective in the management of supraventricular tachyarrhythmias due to their ability to slow atrioventricular (AV) conduction[5]. However, in a study on patients with permanent atrial fibrillation, while both were superior to digoxin in controlling ventricular rate during exercise, Gallopamil appeared to be the least effective of the calcium blockers tested (including diltiazem and verapamil) at controlling resting and exercise ventricular rate[6].

Hypertension: Both agents are effective in lowering blood pressure through peripheral vasodilation.

V. Side Effect Profiles: A Key Differentiator

The side effect profiles of Gallopamil and Verapamil show considerable overlap, with common adverse effects including dizziness, headache, and flushing. However, a notable distinction lies in their gastrointestinal tolerability. Verapamil is well-known for causing constipation, which can be a significant limiting factor for some patients. Gallopamil is reported to have a lower propensity for causing cardiovascular and gastrointestinal adverse effects, making it a potentially better-tolerated alternative[1].

VI. Experimental Protocol: Comparative Analysis of L-type Calcium Channel Blockade using Patch-Clamp Electrophysiology

To quantitatively assess the differential effects of Gallopamil and Verapamil on L-type calcium channels, a whole-cell patch-clamp electrophysiology experiment can be employed.

Objective: To determine and compare the concentration-dependent inhibition of L-type calcium channel currents (ICa,L) by Gallopamil and Verapamil in isolated ventricular myocytes.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rat or guinea pig) using enzymatic digestion.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an internal (pipette) solution containing a Cs+-based solution to block K+ currents and a high concentration of a Ca2+ buffer (e.g., EGTA) to control intracellular Ca2+.

-

Use an external (bath) solution containing a physiological concentration of Ca2+ (or Ba2+ as the charge carrier to enhance current amplitude and reduce Ca2+-dependent inactivation) and blockers of Na+ and K+ channels (e.g., tetrodotoxin and 4-aminopyridine, respectively).

-

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a hyperpolarized potential (e.g., -80 mV) to ensure the availability of calcium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.

-

Record the peak inward current at each voltage step.

-

-

Drug Application:

-

After obtaining a stable baseline recording of ICa,L, perfuse the cell with increasing concentrations of Verapamil (e.g., 0.1, 1, 10, 100 µM).

-

Repeat the voltage-clamp protocol at each concentration.

-

After a washout period, repeat the procedure with Gallopamil.

-

-

Data Analysis:

-

Measure the peak ICa,L amplitude at each drug concentration and test potential.

-

Construct concentration-response curves for the inhibition of ICa,L by Gallopamil and Verapamil.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each drug to quantitatively compare their potencies.

-

Diagram: Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for comparing the effects of Gallopamil and Verapamil.

VII. Conclusion

Gallopamil, a methoxy derivative of Verapamil, presents a distinct pharmacological profile characterized by greater negative inotropic and chronotropic potency, despite potentially lower direct L-type calcium channel blocking activity. This suggests a more complex mechanism of action for Gallopamil that warrants further investigation. From a clinical perspective, Gallopamil's potentially improved side effect profile, particularly with respect to gastrointestinal tolerance, may offer a therapeutic advantage in certain patient populations. For drug development professionals, the structure-activity relationship between Verapamil and Gallopamil underscores the significant impact of subtle molecular modifications on the overall pharmacological and clinical properties of a drug. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of these two related yet distinct calcium channel blockers.

References

-

Brogden RN, Benfield P. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs. 1994 Jan;47(1):93-115. [Link]

- Hollmann M, Brogden RN. Gallopamil. A review of its pharmacological properties, and therapeutic use in stable angina pectoris. Drugs. 1988;36(4):463-79.

-

Scrutinio D, Lagioia R, Mangini SG, et al. [Gallopamil in stable effort angina. Effects of 2 different dosages]. G Ital Cardiol. 1988 Sep;18(9):749-54. [Link]

-

Rowland E, McKenna WJ, Krikler DM. Effect of nifedipine on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study. Br Heart J. 1983 Mar;49(3):271-5. [Link]

-

Noguchi K, Masumiya H, Takahashi K, et al. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. Can J Physiol Pharmacol. 1997 Dec;75(12):1316-21. [Link]

-

Maggi GC, Gherardi S, De Palos F, et al. Effects of the novel calcium channel blocker, anipamil, on the isolated rabbit heart. Comparison with verapamil and gallopamil. Pharmacol Res Commun. 1988 Dec;20(12):1095-108. [Link]

-

Boriani G, Biffi M, Capucci A, et al. Modulation of ventricular rate in permanent atrial fibrillation: Randomized, crossover study of the effects of slow-release formulations of gallopamil, diltiazem, or verapamil. Pacing Clin Electrophysiol. 1998 Jul;21(7):1443-8. [Link]

-

Bender F, Meesmann W, eds. Treatment with Gallopamil: Results of recent research on calcium antagonism. Steinkopff; 1989. [Link]

-

Miguel E, de la Fuente L, Garcia-Robles R, et al. Comparative study of gallopamil versus nifedipine in patients with ischemic heart disease. J Cardiovasc Pharmacol. 1993;22 Suppl 7:S38-41. [Link]

-

Sewing KF, Hannemann H. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology. 1983;27(1):9-14. [Link]

-

Makani H, Bangalore S, Romero J, et al. Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta-analysis. J Am Heart Assoc. 2021;10(11):e018733. [Link]

-

Lathrop DA, Valle-Aguilera JR, Millard RW, et al. Heart rate-dependent atrioventricular nodal conduction and the effects of calcium channel blocking drugs: comparison of verapamil and nifedipine. J Pharmacol Exp Ther. 1983 Sep;226(3):650-6. [Link]

-

DrugCentral. Gallopamil. [Link]

-

Rinkenberger RL, Prystowsky EN, Heger JJ, Troup PJ, Jackman WM, Zipes DP. Mechanisms of verapamil-induced conduction block in anomalous atrioventricular bypass tracts. Am J Cardiol. 1980 Nov;46(5):832-9. [Link]

-

Sudhir K, Angus JA, Esler MD, Jennings GL, Lambert GW. Comparison of venodilatory effect of nicardipine, diltiazem, and verapamil in human subjects. Clin Pharmacol Ther. 1993 Mar;53(3):331-7. [Link]

-

Lüscher TF, Cosentino F. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade. J Hypertens Suppl. 1998 Dec;16(5):S3-9. [Link]

Sources

- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. gallopamil [drugcentral.org]

- 4. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of verapamil-induced conduction block in anomalous atrioventricular bypass tracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of ventricular rate in permanent atrial fibrillation: Randomized, crossover study of the effects of slow‐release formulations of gallopamil, diltiazem, or verapamil - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Gallopamil Hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Gallopamil Hydrochloride

Executive Summary

This compound, a phenylalkylamine derivative and a structural analog of verapamil, is a potent L-type calcium channel blocker.[1] Its pharmacological activity is characterized by a high-affinity, state-dependent interaction with the Ca(v)1.2 channel, leading to significant effects on cardiovascular and smooth muscle tissues. This guide provides a comprehensive in vitro profile of Gallopamil, detailing its molecular mechanism of action, quantitative pharmacology, selectivity, and functional effects in various cellular and tissue models. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties for preclinical research and development.

Introduction to this compound

Gallopamil (also known as D600 or Methoxyverapamil) is classified as a highly specific calcium channel antagonist.[2] It belongs to the phenylalkylamine class, which also includes verapamil.[1][3] Its primary therapeutic effects, including antiarrhythmic and vasodilatory actions, stem from its ability to inhibit the transmembrane influx of calcium ions into cardiac muscle, cardiac pacemaker cells, and vascular smooth muscle cells.[4] Experimental studies have consistently shown that Gallopamil's effects on the myocardium, cardiac pacemakers, and vasculature are quantitatively comparable to, and in some functional aspects, surpass those of verapamil.[5]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 16662-46-7 |

| Molecular Formula | C₂₈H₄₀N₂O₅·HCl |

| Molecular Weight | 521.1 g/mol |

| Class | Phenylalkylamine Calcium Channel Blocker |

Molecular Mechanism of Action: State-Dependent Channel Blockade

Gallopamil's primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel (Ca(v)1.2).[3] Its mechanism is nuanced, exhibiting a sophisticated dependence on the channel's conformational state, which underpins its tissue-specific effects.

Binding Site and Molecular Interactions

As a phenylalkylamine, Gallopamil accesses its binding site from the intracellular side of the channel pore.[3] Computational modeling and mutagenesis studies have elucidated key interaction points within the channel's structure. The binding pocket is formed by transmembrane segments from domains III and IV. Specifically, key interactions include:

-

Hydrogen bonding between a meta-methoxy group on one of Gallopamil's aromatic rings and a tyrosine residue in the IIIS6 segment (Tyr_IIIS6).[6][7]

-

A similar hydrogen bond between a methoxy group on the second aromatic ring and a tyrosine residue in the IVS6 segment (Tyr_IVS6).[6][7]

-

Stabilization of the protonated amine group at the convergence of the P-helices within the channel pore.[6][7]

-

Interaction of the nitrile group with a Ca²⁺ ion coordinated by glutamate residues in the channel's selectivity filter.[6][7]

These interactions anchor the drug molecule within the pore, physically occluding the passage of Ca²⁺ ions.

State-Dependent Binding: The Key to Cardiac Selectivity

The affinity of Gallopamil for the L-type calcium channel is not constant; it changes dramatically depending on the channel's functional state (resting, open, or inactivated). This is the cornerstone of its pharmacological profile.

-

Higher Affinity for Open and Inactivated Channels: Gallopamil exhibits a significantly higher affinity for channels that are in the open or inactivated state compared to the resting (closed) state.[3][8]

-

Use-Dependence (Frequency-Dependence): In tissues that undergo frequent depolarization, such as cardiac muscle, channels cycle through the open and inactivated states more often. This increased time spent in high-affinity states allows Gallopamil to bind more readily and exert a more potent inhibitory effect. This phenomenon, known as use-dependence or frequency-dependence, means the reduction of the Ca²⁺ current (I(Ca)) increases with the number of depolarizations.[8]

-

Voltage-Dependence: Depolarized cells, which have a higher proportion of channels in the inactivated state, are more sensitive to Gallopamil blockade than well-polarized cells.[8]

This state-dependent mechanism explains why Gallopamil has more pronounced effects on the heart (which has a high firing rate) than on most vascular smooth muscle at resting potentials.[3]

Caption: State-dependent binding of Gallopamil to the L-type calcium channel.

Quantitative In Vitro Pharmacology

Directly comparing the potency of Gallopamil and its analog verapamil reveals important distinctions. While Gallopamil often demonstrates greater functional effects in tissue preparations, verapamil can be more potent at the level of direct channel inhibition.

| Parameter | Compound | Value / Observation | Tissue/Assay System | Reference |

| L-Type Ca²⁺ Current (I(Ca)) Inhibition | Gallopamil | Reduces I(Ca) to 11% of control at 3 µM | Rat Ventricular Myocytes | [9] |

| L-Type Ca²⁺ Current (I(Ca)) Inhibition | Verapamil | More potent than Gallopamil in reducing I(Ca) amplitude | Guinea-Pig Ventricular Myocytes | [5] |

| Negative Inotropic Potency | Gallopamil | 4.3 times higher than Verapamil | Guinea-Pig Papillary Muscle | [5] |

| Negative Chronotropic Potency | Gallopamil | 7.2 times higher than Verapamil | Guinea-Pig Right Atria | [5] |

| Acid Secretion Inhibition (IC₅₀) | Gallopamil | 10.9 µM | Guinea-Pig Parietal Cells | [10] |

| Acid Secretion Inhibition (IC₅₀) | Verapamil | 12.1 µM | Guinea-Pig Parietal Cells | [10] |

These data suggest that Gallopamil's superior negative chronotropic and inotropic effects in tissues may arise from factors beyond simple L-type Ca²⁺ current inhibition, possibly involving interactions with other ion channels or intracellular mechanisms.[5]

Selectivity Profile and Off-Target Effects

While highly specific for L-type calcium channels, Gallopamil exhibits activity at other targets in vitro, particularly at higher concentrations.

-

Potassium Channels: The cardiac effects of Gallopamil show a marked dependence on the extracellular K⁺ concentration. This suggests a potential modulatory effect on K⁺ channels, which could contribute to its ability to shorten the action potential duration.

-

Ryanodine Receptors (RyR): Gallopamil interacts with cardiac sarcoplasmic reticulum (SR) Ca²⁺-release channels (ryanodine receptors). It has been shown to reduce the probability of channel opening, thereby decreasing passive Ca²⁺ efflux from the SR. This action could contribute to its cardioprotective effects.

-

Proton Pumps (K⁺/H⁺-ATPase): Gallopamil is a potent inhibitor of gastric acid secretion, an effect attributed to its noncompetitive inhibition of the parietal cell proton pump, K⁺/H⁺-ATPase.[10]

Functional Effects in In Vitro Models

Cardiovascular Tissues

-

Cardiac Myocytes: By blocking Ca²⁺ influx during the plateau phase of the action potential, Gallopamil reduces the trigger for calcium-induced calcium release from the sarcoplasmic reticulum. This results in a negative inotropic effect (reduced myocardial contractility).[4]

-

Sinoatrial (SA) and Atrioventricular (AV) Nodes: The electrical activity of nodal tissues is highly dependent on the slow inward Ca²⁺ current. Gallopamil's blockade of these channels leads to a negative chronotropic effect (decreased heart rate) and a negative dromotropic effect (slowed AV conduction).[3][4]

-

Vascular Smooth Muscle: Inhibition of Ca²⁺ influx into vascular smooth muscle cells prevents the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation . This is the basis of its antihypertensive effect.[4][8]

Other Tissues

-

Tracheal Smooth Muscle: Gallopamil effectively inhibits acetylcholine-induced contractions of tracheal smooth muscle in vitro, demonstrating potent relaxant properties. Studies in ovine tracheal strips found Gallopamil to be significantly more potent than verapamil in this regard.

Key In Vitro Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp

This is the gold-standard method for directly measuring the effect of a compound on ion channel currents.

Caption: Workflow for IC₅₀ determination using patch-clamp electrophysiology.

Step-by-Step Methodology:

-

Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) or use a stable cell line (e.g., HEK-293) expressing the human Ca(v)1.2 channel complex.

-

Pipette Solution: Prepare an internal pipette solution containing a caesium-based salt (to block K⁺ currents), a Ca²⁺ buffer (e.g., EGTA), and ATP/GTP.

-

External Solution: Use an external solution containing a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for Na⁺ (e.g., Tetrodotoxin) and K⁺ currents.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane at a negative potential (e.g., -80 mV) to keep channels in the resting state.

-

Apply a series of depolarizing voltage pulses (e.g., 200 ms pulses to +10 mV) at a set frequency (e.g., 0.2 Hz) to elicit L-type Ca²⁺ currents.

-

-

Data Acquisition: Record baseline currents until a stable amplitude is achieved.

-

Drug Perfusion: Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current inhibition to reach a steady state at each concentration.

-

Analysis: Measure the peak inward current at each concentration. Normalize the data to the baseline current and plot the percent inhibition against the log of the Gallopamil concentration. Fit the data with a Hill equation to determine the IC₅₀ value.

Functional Tissue Assay: Aortic Ring Contraction

This ex vivo method assesses the vasorelaxant properties of compounds on intact arterial segments.[3]

Caption: Workflow for assessing vasorelaxant activity in isolated aortic rings.

Step-by-Step Methodology:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat or rabbit and carefully clean it of adhering connective tissue. Cut the aorta into rings approximately 2-4 mm in width.

-

Mounting: Suspend the aortic rings between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

-

Contraction: Induce a submaximal, stable contraction with a vasoconstrictor agent, such as Phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).

-

Concentration-Response Curve: Once the contraction is stable, add Gallopamil to the organ bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.

-

Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log of the Gallopamil concentration to determine the EC₅₀ (the concentration causing 50% of the maximal relaxation).

Conclusion

This compound is a potent phenylalkylamine calcium channel blocker with a well-defined in vitro pharmacological profile. Its mechanism of action is characterized by high-affinity, state-dependent binding to the L-type calcium channel, resulting in significant use- and voltage-dependent inhibition. This sophisticated mechanism translates into potent functional effects, including negative inotropy, chronotropy, and dromotropy in cardiac tissue, as well as vasorelaxation in smooth muscle. While its primary target is the Ca(v)1.2 channel, it also demonstrates activity at other ion channels and transporters, particularly at higher concentrations. The detailed protocols and quantitative data presented in this guide provide a robust framework for utilizing this compound as a reference compound and investigational tool in cardiovascular research.

References

-

Zhorov, B. S., & Anantharam, A. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(41), 28132–28144. [Link]

-

Zhorov, B. S., & Anantharam, A. (2009). Structural Model for Phenylalkylamine Binding to L-type Calcium Channels. ResearchGate. [Link]

-

Satoh, E., et al. (1997). Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium. Canadian Journal of Physiology and Pharmacology, 75(12), 1316–1321. [Link]

-

Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells. Pharmacology, 27(1), 9–14. [Link]

-

Hering, S., et al. (1993). Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes. Molecular Pharmacology, 43(5), 794–799. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Klockner, U., & Isenberg, G. (1992). Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 20 Suppl 6, S19-26. [Link]

-

Brogden, R. N., & Benfield, P. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs, 47(1), 93–115. [Link]

-

Herzig, S. (1992). Marked dependence of the cardiac effects of gallopamil on the extracellular K(+)-concentration. General Pharmacology, 23(3), 403–408. [Link]

-

Zucchi, R., et al. (1992). Interaction between gallopamil and cardiac ryanodine receptors. British Journal of Pharmacology, 107(1), 85–92. [Link]

-

Abraham, W. M., et al. (1993). Ovine tracheal muscle contraction in vitro: inhibition by calcium channel blockers gallopamil and verapamil. Respiration; international review of thoracic diseases, 60(3), 173–178. [Link]

Sources

- 1. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparative effects of gallopamil and verapamil on the mechanical and electrophysiological parameters of isolated guinea-pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological modulation of calcium and potassium channels in isolated vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular site of action of phenylalkylamines on L-type calcium current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Gallopamil Hydrochloride

Introduction: A Methoxy Derivative of a Landmark Calcium Channel Blocker

Gallopamil hydrochloride is a distinguished member of the phenylalkylamine class of L-type calcium channel blockers, playing a significant role in the management of cardiovascular conditions such as angina pectoris and hypertension.[1][2] Structurally, it is a methoxy derivative of verapamil, the first calcium channel antagonist to be introduced into therapy in the early 1960s.[3] This structural modification enhances its pharmacological profile, making it a subject of continued interest for researchers and drug development professionals. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, grounded in established scientific literature and patents.

Gallopamil, known by trade names such as Procorum and Galopamil, exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and smooth muscle cells through L-type calcium channels.[1][2] This action reduces the contractility of the heart muscle and dilates coronary arteries, leading to a decrease in myocardial oxygen demand and an increase in oxygen supply to the heart muscle.[1]

Historical Context: The Evolution from Verapamil

The story of Gallopamil is intrinsically linked to the pioneering work on calcium channel antagonism by the German pharmaceutical company Knoll AG (later acquired by BASF and then Abbott Laboratories).[4][5] Following the successful introduction of verapamil, researchers at Knoll sought to develop analogues with potentially improved therapeutic profiles. While the specific "eureka" moment of Gallopamil's discovery is not extensively documented in publicly available literature, its development was a logical progression in the field of cardiovascular pharmacology, building upon the established success of its parent compound, verapamil. The focus of this era of drug discovery was often on the synthesis and screening of a multitude of related compounds to identify those with optimal efficacy and safety.[6][7]

The Synthesis Pathway: A Nucleophilic Substitution Approach

The core of this compound's synthesis lies in a nucleophilic substitution reaction. The process involves the reaction of two key precursor molecules: 2-(3,4,5-trimethoxyphenyl)acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine.[8] This reaction is followed by a salt formation step to yield the final hydrochloride salt, which enhances the compound's stability and solubility for pharmaceutical applications.

Diagram of the Gallopamil Synthesis Workflow

Caption: A schematic overview of the this compound synthesis pathway.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a synthesized representation based on established chemical principles for nucleophilic substitution reactions of this nature, as specific, detailed public-domain protocols for Gallopamil are scarce.

Step 1: Synthesis of the Precursor 2-(3,4,5-trimethoxyphenyl)acetonitrile

This precursor can be synthesized from 3,4,5-trimethoxybenzaldehyde. A common method involves a condensation reaction, for example, with hippuric acid.[9]

Step 2: Synthesis of the Precursor 2-(3,4-dimethoxyphenyl)-N-methylethylamine

This precursor can be prepared from 3,4-dimethoxyphenylacetonitrile through a reductive amination process. This involves hydrogenation in the presence of methylamine.

Step 3: Nucleophilic Substitution to form Gallopamil (free base)

-

In a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4,5-trimethoxyphenyl)acetonitrile in a suitable anhydrous solvent such as toluene or dimethylformamide (DMF).

-

Add a strong base, such as sodium amide (NaNH2) or sodium hydride (NaH), portion-wise at a controlled temperature (typically 0-25 °C) to deprotonate the benzylic carbon, forming a carbanion.

-

To this solution, add 2-(3,4-dimethoxyphenyl)-N-methylethylamine.

-

The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C for several hours to facilitate the nucleophilic substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Gallopamil free base.

Step 4: Purification of Gallopamil (free base)

The crude product is typically purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) as the eluent.

Step 5: Formation of this compound

-

Dissolve the purified Gallopamil free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl), until precipitation is complete.

-

The resulting solid, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization and Quantitative Data

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR Spectroscopy | Complex spectrum with characteristic signals for aromatic protons, methoxy groups, alkyl chains, and the isopropyl group. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the Gallopamil free base, along with characteristic fragmentation patterns.[10] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C≡N (nitrile), C-O (ether), and C-N bonds.[11] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to resolve the enantiomers.[12] |

| Melting Point | The racemic hydrochloride has a reported melting point of 145–148 °C. |

Mechanism of Action: Blocking the Influx of Calcium

This compound's therapeutic efficacy stems from its ability to block L-type calcium channels in myocardial and vascular smooth muscle cells.[2] By inhibiting the influx of calcium ions, it interferes with the excitation-contraction coupling process.[2]

Diagram of Gallopamil's Mechanism of Action

Caption: The mechanism of action of Gallopamil in cardiovascular cells.

This reduction in intracellular calcium leads to:

-

Decreased Myocardial Contractility: Less calcium is available for the contractile proteins in the heart muscle, reducing the force of contraction and, consequently, the heart's oxygen demand.[2]

-

Vasodilation: In vascular smooth muscle, the reduced calcium influx leads to relaxation of the muscle cells, causing the blood vessels to widen (vasodilation). This reduces peripheral resistance and lowers blood pressure.[2]

Conclusion: A Valuable Tool in Cardiovascular Medicine

This compound remains a clinically relevant and scientifically important molecule. Its synthesis, rooted in fundamental principles of organic chemistry, provides a clear example of targeted drug design. For researchers and drug development professionals, a thorough understanding of its discovery, synthesis, and mechanism of action is essential for the development of new and improved cardiovascular therapies.

References

-

Min, G. (2011). Synthesis of this compound. Chinese Journal of Synthetic Chemistry. [Link]

-

Knoll Pharmaceuticals. (n.d.). In Wikipedia. Retrieved December 22, 2025, from [Link]

- Process for preparing amino-substituted phenylacetonitriles. (1983). SU1083905A3.

-

Beretta, D., et al. (1999). Properties of the racemic species of verapamil hydrochloride and this compound. International Journal of Pharmaceutics, 182(1), 117-126. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1234, Gallopamil. Retrieved December 22, 2025, from [Link].

- Process for the preparation of basically substituted phenylacetonitriles. (1987). US4697035A.

-

Knoll Pharmaceuticals. (n.d.). Patsnap. Retrieved December 22, 2025, from [Link]

-

Felix, G., & Berthod, A. (1998). Resolution of the enantiomers of verapamil and gallopamil by chiral liquid chromatography mass spectrometry. Chirality, 10(5), 455-460. [Link]

-

Christ, D. D., & Walle, T. (1990). Synthesis and identification of the N-glucuronides of norgallopamil and norverapamil, unusual metabolites of gallopamil and verapamil. The Journal of pharmacology and experimental therapeutics, 252(2), 593–599. [Link]

- Process for the manufacture of substituted phenylacetonitriles. (2003). WO2003080565A1.

-

Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(7), 1309-1315. [Link]

-

This compound. (2024, June 15). Patsnap Synapse. [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. [Link]

- Preparation of phenylacetonitriles. (1957). US2783265A.

-

Kálai, T., et al. (2004). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & medicinal chemistry letters, 14(12), 3245–3248. [Link]

-

Logoyda, L., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(3), 163-169. [Link]

-

de Oliveira, M. A., et al. (2015). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules (Basel, Switzerland), 20(12), 22438–22453. [Link]

-

Revanasiddappa, H. D., & Manju, B. (2001). Spectrophotometric determination of verapamil hydrochloride in drug formulations with chloramine-T as oxidant. Journal of pharmaceutical and biomedical analysis, 25(3-4), 627–632. [Link]

-

Srinivasu, M. K., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia pharmaceutica, 79(3), 555–568. [Link]

-

Strong expansion at Knoll in 1991. (1992, April 12). The Pharma Letter. [Link]

-

Pharmaceutical industry. (n.d.). Britannica. Retrieved December 22, 2025, from [Link]

-

FTIR spectrum of verapamil hydrochloride. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]

-

Scalettar, B. A. (2013). Appendix 1: History of Drug Discovery and Development. In Drug discovery and development. John Wiley & Sons. [Link]

-

Infrared Reference Spectra. (n.d.). Japanese Pharmacopoeia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. Retrieved December 22, 2025, from [Link].

-

Formulation and optimization of verapamil hydrochloride microcapsules. (2023, November 29). ResearchGate. [Link]

Sources

- 1. IL154220A0 - Process for the preparation of substituted phenylacetonitriles - Google Patents [patents.google.com]

- 2. Gallopamil | Calcium Channel | TargetMol [targetmol.com]

- 3. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Knoll Pharmaceuticals - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Pharmaceutical industry - Drug Discovery, Research, Innovation | Britannica [britannica.com]

- 7. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Gallopamil | C28H40N2O5 | CID 1234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Properties of the racemic species of verapamil hydrochloride and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of the enantiomers of verapamil and gallopamil by chiral liquid chromatography mass spectrometry [iris.unimore.it]

In Vivo Effects of Gallopamil Hydrochloride on the Cardiovascular System: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of the in vivo cardiovascular effects of Gallopamil Hydrochloride, a potent L-type calcium channel blocker. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, electrophysiological and hemodynamic consequences, and outlines robust methodologies for its preclinical evaluation.

Introduction: The Cardiovascular Scope of Gallopamil

This compound, a methoxy derivative of verapamil, is a highly specific calcium antagonist belonging to the phenylalkylamine class.[1][2][3] Its extensive cardiovascular effects are rooted in a singular, fundamental mechanism: the inhibition of the transmembrane influx of calcium ions into myocardial cells, cardiac pacemaker cells, and vascular smooth muscle cells.[4][5] This action on L-type calcium channels results in a broad spectrum of therapeutic applications, primarily in the management of angina pectoris, hypertension, and certain cardiac arrhythmias.[1][4] This guide will dissect the in vivo ramifications of this mechanism, offering a comprehensive overview for researchers investigating its therapeutic potential and cardiovascular safety profile.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Gallopamil exerts its cardiovascular effects by binding to the intracellular side of the voltage-gated L-type calcium channels (Ca_v1.2).[6] This binding is state-dependent, with a higher affinity for open and inactivated channels, which contributes to its pronounced effects in tissues with higher firing rates, such as the heart.[6] The inhibition of calcium influx has distinct consequences in different cardiovascular tissues.[7]

In cardiac myocytes, reduced intracellular calcium leads to a decrease in myocardial contractility (negative inotropy).[1] In the sinoatrial (SA) and atrioventricular (AV) nodes, it results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[6] In vascular smooth muscle, the inhibition of calcium influx leads to vasodilation, particularly in arterial resistance vessels, resulting in a reduction of systemic vascular resistance and blood pressure.[1][7]

Caption: Mechanism of Action of this compound.

In Vivo Electrophysiological Effects

Gallopamil's blockade of L-type calcium channels in the heart's conduction system manifests as several key electrophysiological changes. These effects are crucial for its antiarrhythmic properties.

Effects on Heart Rate and Sinoatrial Node Function

By dampening the pacemaker activity of the SA node, Gallopamil induces a dose-dependent reduction in heart rate.[5][8] This negative chronotropic effect is a direct consequence of reduced calcium influx during phase 0 of the SA node action potential.

Effects on Atrioventricular Conduction

Gallopamil significantly prolongs the refractory period of the atrioventricular (AV) node, thereby slowing the conduction of electrical impulses from the atria to the ventricles.[1][9] This negative dromotropic effect is particularly beneficial in managing supraventricular tachycardias.[1] Studies have shown a significant prolongation of the A-H interval on intracardiac electrocardiograms following Gallopamil administration.[9]

Antiarrhythmic Properties

In animal models of ventricular arrhythmias, Gallopamil has demonstrated significant antiarrhythmic effects.[10][11][12] In dogs with acute myocardial ischemia and reperfusion, pretreatment with Gallopamil significantly diminished the peak in epicardial conduction delay and the maximum dispersion of conduction times, leading to a suppression of ventricular arrhythmias and fibrillation.[10][13]

In Vivo Hemodynamic Effects

The hemodynamic profile of Gallopamil is characterized by its effects on blood pressure, cardiac output, and vascular resistance, stemming from its combined actions on the heart and peripheral vasculature.

Vasodilation and Reduction in Blood Pressure

Gallopamil induces vasodilation, primarily in the arteriolar resistance vessels, leading to a decrease in systemic vascular resistance.[1] This results in a reduction in arterial blood pressure, a key therapeutic effect in the management of hypertension.[14]

Effects on Cardiac Output and Contractility

The negative inotropic effect of Gallopamil, a decrease in the force of myocardial contraction, can lead to a reduction in cardiac output.[1] However, the concomitant reduction in afterload due to vasodilation often counteracts this effect, resulting in a relatively preserved or only slightly decreased cardiac output in patients with normal ventricular function.[15][16] In patients with essential hypertension, long-term treatment with Gallopamil showed a sustained reduction in total peripheral resistance, while heart rate and cardiac output returned to pretreatment levels.[14]

Coronary Hemodynamics

In patients with stable exertional angina, Gallopamil has been shown to be an effective antianginal agent.[17][18] Its beneficial effects are primarily attributed to a reduction in myocardial oxygen demand, resulting from decreased heart rate, blood pressure, and contractility.[17][18] Some studies also suggest an improvement in myocardial oxygen supply through coronary vasodilation.[18][19]

Summary of Hemodynamic Effects of this compound

| Parameter | Acute Effect | Chronic Effect | References |

| Mean Arterial Pressure | ↓ | ↓ | [14],[17],[15] |

| Heart Rate | ↓ or ↔ (reflex) | ↓ | [14],[8],[20] |

| Cardiac Output | ↔ or ↓ | ↔ | [14],[20],[15] |

| Systemic Vascular Resistance | ↓ | ↓ | [14],[21] |

| Myocardial Contractility | ↓ | ↓ | [1],[15] |

| Coronary Blood Flow | ↔ or ↑ | ↑ | [17],[19] |

↓: Decrease; ↑: Increase; ↔: No significant change

Methodologies for In Vivo Cardiovascular Assessment

A robust in vivo evaluation of Gallopamil's cardiovascular effects necessitates the use of well-established animal models and advanced physiological monitoring techniques.[22][23][24]

Animal Models

Rodent models, particularly rats and mice, are frequently used for initial preclinical screening of cardiovascular drugs.[23][25] Larger animal models, such as dogs and cats, are employed for more detailed electrophysiological and hemodynamic studies that more closely mimic human cardiovascular physiology.[10][12][26]

Experimental Protocol for Hemodynamic and Electrophysiological Monitoring

The following protocol outlines a comprehensive approach to assessing the in vivo cardiovascular effects of Gallopamil in an anesthetized large animal model.

Objective: To determine the dose-dependent effects of intravenous this compound on key hemodynamic and electrocardiographic parameters.

Materials:

-

Anesthetized, ventilated large animal model (e.g., beagle dog)

-

Intravenous catheters for drug administration and fluid maintenance

-

Fluid-filled catheters for direct blood pressure measurement (e.g., carotid artery)[27]

-

Swan-Ganz thermodilution catheter for cardiac output measurement[20]

-

Multi-lead surface electrocardiogram (ECG) for monitoring cardiac electrical activity[28]

-

Data acquisition system for continuous recording of physiological signals

-

This compound solution for intravenous infusion

Procedure:

-

Animal Preparation: Anesthetize and intubate the animal. Establish intravenous access for drug and fluid administration. Surgically place catheters for hemodynamic monitoring.[27]

-

Baseline Recording: Allow the animal to stabilize for a period of at least 30 minutes. Record baseline hemodynamic and ECG parameters continuously for 15-30 minutes.

-

Gallopamil Administration: Administer a loading dose of this compound intravenously, followed by a continuous infusion.[26]

-

Dose Escalation: Increase the infusion rate of Gallopamil in a stepwise manner at predetermined intervals (e.g., every 20-30 minutes) to achieve a range of plasma concentrations.

-

Data Acquisition: Continuously record all hemodynamic and ECG parameters throughout the infusion period.

-

Data Analysis: Analyze the recorded data to determine the effects of Gallopamil on heart rate, arterial blood pressure (systolic, diastolic, mean), cardiac output, systemic vascular resistance, and ECG intervals (e.g., PR, QRS, QT).

Caption: Experimental Workflow for In Vivo Cardiovascular Assessment.

Conclusion and Future Directions

This compound is a potent cardiovascular agent with well-defined in vivo effects stemming from its primary action as an L-type calcium channel blocker. Its negative chronotropic, dromotropic, and inotropic properties, combined with its vasodilatory effects, provide a strong therapeutic rationale for its use in angina, hypertension, and certain arrhythmias.[1][4] Future research should continue to explore its potential cardioprotective effects and its utility in specific patient populations, such as those with diastolic dysfunction or certain types of cardiomyopathies.[2][3][29] A thorough understanding of its in vivo cardiovascular profile, as outlined in this guide, is essential for the safe and effective development and application of this important therapeutic agent.

References

- What is this compound used for? - Patsnap Synapse. (2024-06-15).

- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).

- Kowey, P. R., O'Brien, R., Wu, Y., Sewter, J., Sokil, A., Nocella, J., & Rials, S. J. (1992). Effect of gallopamil on electrophysiologic abnormalities and ventricular arrhythmias associated with left ventricular hypertrophy in the feline heart. American Heart Journal, 124(4), 898–905.

- Grassi, G., Giannattasio, C., Cleroux, J., Cuspidi, C., Sampieri, L., Bolla, G. B., & Mancia, G. (1989). Systemic and regional hemodynamic effects of gallopamil in patients with essential hypertension. Journal of Cardiovascular Pharmacology, 14 Suppl 6, S49-53.

- Emanuelsson, H., & Holmberg, S. (1989). Coronary haemodynamic effects of short-term intravenous administration of gallopamil in patients with stable exertional angina. British Heart Journal, 62(5), 344–348.

- Fleckenstein-Grün, G. (1992). Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist. Journal of Cardiovascular Pharmacology, 20 Suppl 7, S1-10.

- Breithardt, G., Seipel, L., & Wiebringhaus, E. (1981). [The electrophysiological effects of the Ca-antagonists gallopamil (D 600), dimeditiapramine (Ro 11-1781) and verapamil in man (author's transl)]. Zeitschrift fur Kardiologie, 70(11), 797–805.

- A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers - Benchchem. (n.d.).

- Zanolla, L., Carbonieri, E., Rossi, L., Marino, P., & Zardini, P. (1992). Gallopamil in chronic stable angina: antianginal effect and mechanism of action. A randomized, placebo-controlled, double-blind, cross-over trial. Cardiology, 80(5-6), 324–331.

- Lazzeroni, E., Morozzi, L., Campana, M., & Botti, G. (1992). Efficacy and tolerability of gallopamil in coronary heart disease: a double blind cross-over comparison with nifedipine. European Heart Journal, 13(4), 526–530.

- Beresewicz, A., & Starnawski, R. (1987). Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists (diltiazem, verapamil, gallopamil, nifedipine) following acute transient coronary artery occlusion and reperfusion. European Heart Journal, 8 Suppl D, 117–128.

- Rettig, G., Sen, S., & Schieffer, H. (1986). [Anti-angina effect of gallopamil in comparison with another calcium antagonist and a placebo]. Zeitschrift fur Kardiologie, 75 Suppl 4, 63–67.

- In vivo exploration of cardiovascular diseases - Cardiomedex. (n.d.).

- In Vivo Experimental Assessment of Cardiac Function | Thoracic Key. (2016-07-10).

- Frick, M. H., & Klein, W. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs & Aging, 4(2), 143–155.

- Lown, B. (1987). Comparative investigations on the antiarrhythmic and electrophysiological effects of various calcium antagonists (diltiazem, verapamil, gallopamil, nifedipine) following acute transient coronary artery occlusion and reperfusion. European Heart Journal, 8 Suppl D, 117–128.

- Lai, C., Onnis, E., Pirisi, R., Orani, E., & Cherchi, A. (1991). Exercise cardiovascular responses to gallopamil in ischemic heart disease. International Journal of Cardiology, 30(2), 181–190.

- Efficacy and tolerability of gallopamil in coronary heart disease: a double blind cross-over comparison with nifedipine - Oxford Academic. (n.d.).

- Farkas, S., & Szekeres, L. (1984). The effect of the calcium antagonist gallopamil on arrhythmias and enzyme release in rat hearts with coronary ligation and reperfusion. Journal of Molecular and Cellular Cardiology, 16(1), 81–90.

- Bonaduce, D., Canonico, V., Petretta, M., Ianniciello, A., Cavallaro, V., & Condorelli, M. (1990). Acute effects of gallopamil on left ventricular systolic and diastolic function in patients with ischaemic heart disease. European Heart Journal, 11 Suppl C, 22–27.

- Frick, M. H., & Klein, W. (1994). Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease. Drugs & Aging, 4(2), 143–155.

- A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - NIH. (2023-03-03).

- Experimental Protocols and Analysis Methods for Real-Time Assessment of Cardiac Metabolism - King's College London Research Portal. (n.d.).

- Matsuzaki, T., Haruno, A., & Hashimoto, K. (1993). Effects of gallopamil, a Ca2+ channel blocker in models of ventricular arrhythmia in dogs. European Journal of Pharmacology, 231(3), 363–370.

- Guidelines for measuring cardiac physiology in mice - PMC - NIH. (n.d.).

- Gallone, G., Ciliberto, G. R., Vetrano, A., Liguori, A., & Condorelli, M. (1995). Effect of gallopamil on myocardial microperfusion in patients with stable effort angina: a randomized, cross-over, double-blind, placebo-controlled trial. Cardiology, 86(3), 193–199.

- Calcium-Channel Blockers (CCBs) - CV Pharmacology. (n.d.).

- Pérez de Juan, M. A., Roldán, I., Salvador, A., Martínez-Dolz, L., Brotons, C., & Salvador, A. (1998). [The effect of gallopamil and propranolol in patients with ischemic cardiopathy and moderate depression of ventricular function]. Revista Espanola de Cardiologia, 51(9), 717–723.

- Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC - NIH. (n.d.).

- Animal Models of Cardiovascular Diseases - PMC - NIH. (n.d.).

- Lund-Johansen, P. (1987). Hemodynamic Effects of Calcium Channel Blockers at Rest and During Exercise in Essential Hypertension. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S14-9.

- Animal Models of Cardiovascular Disease for Pharmacologic Drug Development and Testing: Appropriateness of Comparison to the Human Disease State and Pharmacotherapeutics - PubMed. (n.d.).

- Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications - YouTube. (2020-04-15).

- Singh, B. N., & Roche, A. H. (1977). Effects of intravenous verapamil on hemodynamics in patients with heart disease. American Heart Journal, 94(5), 593–599.

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Gallopamil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Gallopamil: cardiovascular scope of action of a highly specific calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]